![molecular formula C19H16ClF3N2OS B2872823 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfanylacetamide CAS No. 450350-47-7](/img/structure/B2872823.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule that contains several functional groups. It has a chloro-trifluoromethylphenyl group, an ethylindol group, and a sulfanylacetamide group. These groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloro-trifluoromethylphenyl and ethylindol groups suggests that the compound could have interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro, trifluoromethyl, and amide groups could affect its polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Characterization
One of the primary research applications of sulfanylacetamide derivatives involves the synthesis and characterization of novel compounds. Studies have demonstrated methods for synthesizing various sulfanylacetamide derivatives, exploring their structural properties through techniques such as NMR, IR, and X-ray diffraction. These compounds have been designed to exhibit improved pharmacological properties, including better solubility and potency. The synthesis and characterization of these derivatives provide foundational knowledge for further exploration of their applications in different domains (Shukla et al., 2012; Lahtinen et al., 2014).
Antimicrobial and Anticancer Activities
A significant area of research on sulfanylacetamide derivatives focuses on their potential antimicrobial and anticancer activities. Various studies have synthesized and evaluated sulfanylacetamide derivatives for their efficacy against a range of microbial pathogens and cancer cell lines. Some derivatives have shown promising results as potent antimicrobial and anticancer agents, suggesting their potential for further development into therapeutic drugs. This research not only contributes to the discovery of new treatments but also enhances our understanding of the mechanisms underlying their biological activities (Baviskar et al., 2013; Rehman et al., 2016).
Pharmacokinetic Properties and Drug Design
Research on sulfanylacetamide derivatives extends into pharmacokinetics and drug design, exploring how these compounds interact within biological systems. Studies have analyzed the pharmacokinetic properties of sulfanylacetamide derivatives, including their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is crucial for understanding the potential of these compounds as drugs, guiding the design of derivatives with optimal therapeutic efficacy and minimal toxicity. The development of sulfanylacetamide derivatives with favorable pharmacokinetic profiles could lead to the discovery of new drugs with significant clinical benefits (Jenepha Mary et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2OS/c1-2-25-10-17(13-5-3-4-6-16(13)25)27-11-18(26)24-15-9-12(19(21,22)23)7-8-14(15)20/h3-10H,2,11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPONRKDTUUHGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
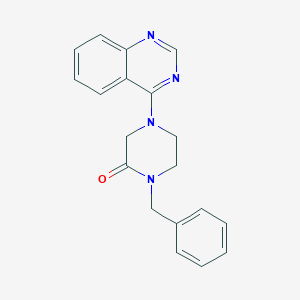
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,6-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2872744.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872746.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)
![ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2872748.png)
![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)
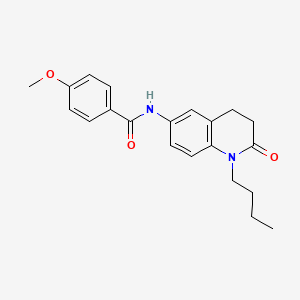


![8-Bromo-5-chloropyrido[3,4-b]pyrazine](/img/structure/B2872754.png)
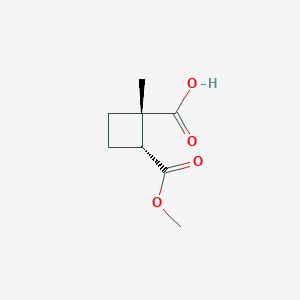
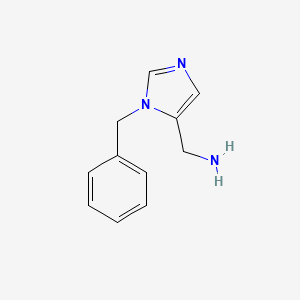
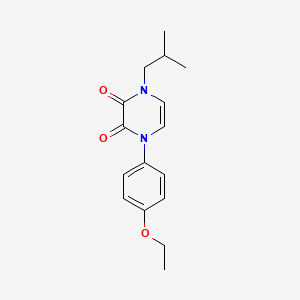
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)
